molecular formula C10H2F16O4 B1679602 Perfluorosebacic acid CAS No. 307-78-8

Perfluorosebacic acid

Cat. No.: B1679602
CAS No.: 307-78-8
M. Wt: 490.09 g/mol
InChI Key: YPCSMEGZIYWAAZ-UHFFFAOYSA-N
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Description

Perfluorosebacic acid, also known as hexadecafluorodecanedioic acid, is a perfluoroalkanedicarboxylic acid. It is characterized by the replacement of all hydrogen atoms in sebacic acid with fluorine atoms, resulting in a highly fluorinated compound. This unique structure imparts distinct chemical and physical properties, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorosebacic acid can be synthesized through the oxidation of perfluorooctadiene. The process involves the following steps:

Industrial Production Methods: The industrial production of this compound typically involves large-scale oxidation processes, followed by purification steps to obtain the desired product. The use of advanced oxidation techniques and efficient purification methods ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Perfluorosebacic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4) and aluminum chloride (AlCl3)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

Comparison with Similar Compounds

  • Perfluoroadipic acid
  • Perfluorododecanedioic acid
  • Perfluoroglutaric acid

Comparison: Perfluorosebacic acid is unique due to its longer carbon chain compared to perfluoroadipic acid and perfluoroglutaric acid, which results in different physical and chemical properties. Its high degree of fluorination imparts exceptional stability and resistance to degradation, making it particularly valuable in applications requiring robust materials .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2F16O4/c11-3(12,1(27)28)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2(29)30/h(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCSMEGZIYWAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2F16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184728
Record name Perfluorodecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307-78-8
Record name Perfluorosebacic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluorodecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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